

Spectral Analysis of Dichlorobenzene-1,2-diamine Isomers: A Comparative Guide

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Compound of Interest

Compound Name: **3,5-Dichlorobenzene-1,2-diamine**

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This guide provides a comparative spectral analysis of dichlorobenzene-1,2-diamine isomers. While comprehensive experimental spectral data for **3,5-dichlorobenzene-1,2-diamine** is not readily available in public spectral databases, this guide presents a detailed examination of its structural isomer, 4,5-dichlorobenzene-1,2-diamine, alongside other chlorinated aniline derivatives to elucidate the impact of substituent patterns on spectral characteristics. The data herein is intended to serve as a valuable reference for the identification and differentiation of these compounds.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for 4,5-dichlorobenzene-1,2-diamine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
4,5-Dichlorobenzene-1,2-diamine	DMSO-d6	6.66 (s, 2H, Ar-H), 5.00 (s, 4H, -NH ₂)[1]
2,5-Dichlorobenzene-1,4-diamine	-	No specific data available in search results
4-Chloro-o-phenylenediamine	-	No specific data available in search results

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm)
4,5-Dichlorobenzene-1,2-diamine	-	No specific data available in search results

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Sample Prep.	Key Absorption Bands (cm^{-1})
4,5-Dichlorobenzene-1,2-diamine	KBr Pellet	Data not explicitly detailed in search results, but available in databases.[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4,5-Dichlorobenzene-1,2-diamine	Electron Ionization (EI)	176, 178 ^{[2][3]}	141, 108, 77

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
- ^1H NMR Spectrum Acquisition:
 - Spectrometer: A 400 MHz NMR spectrometer was used.^[1]
 - Acquisition Parameters: A standard single-pulse sequence was employed. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectrum Acquisition:
 - Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.
 - Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon environment.
- Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

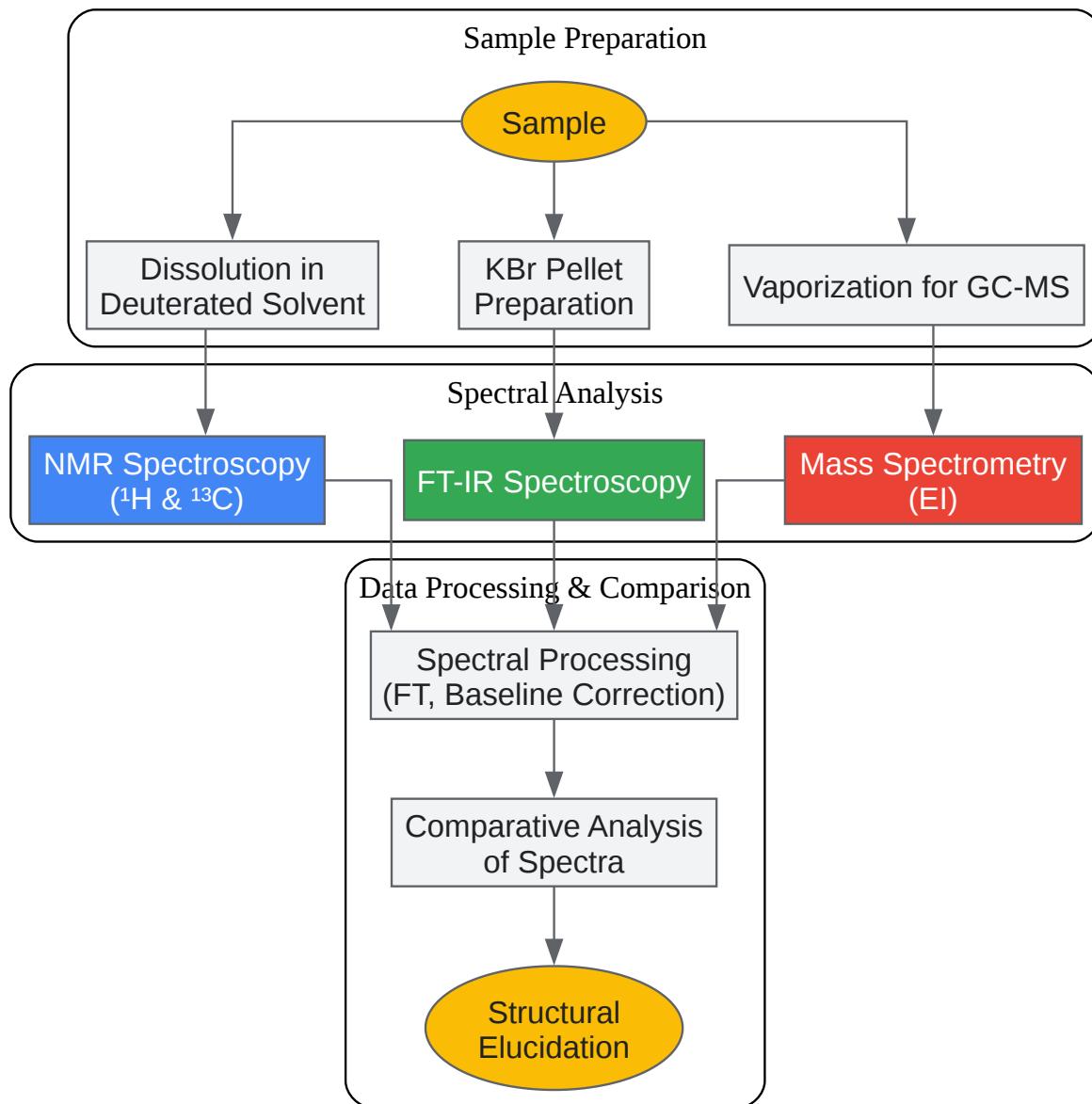
- Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.
- The ground sample was then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
- The mixture was placed into a pellet die and pressed under hydraulic pressure to form a transparent pellet.
- Spectrum Acquisition:
 - The KBr pellet was placed in the sample holder of the FT-IR spectrometer.
 - A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
 - The spectrum was typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
- Ionization (Electron Ionization - EI):
 - The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV).
 - This process resulted in the ejection of an electron from the molecule, forming a positively charged molecular ion ($\text{M}^{+\bullet}$) and fragment ions.
- Mass Analysis: The ions were accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separated them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions were detected, and their abundance was plotted against their m/z to generate a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis and comparison of the dichlorobenzene-1,2-diamine isomers.



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Caption: Workflow for spectral analysis of dichlorobenzene-1,2-diamine isomers.

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